2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide
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Description
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide, commonly known as MPTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTA belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Design and Synthesis for Drug Discovery : Research on compounds with related structural features focuses on the design, synthesis, and pharmacological evaluation for potential therapeutic applications. For instance, studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors show efforts in improving drug-like properties for therapeutic uses, such as cancer treatment (Shukla et al., 2012).
Anticancer and Antimicrobial Activities : Various research efforts have explored the synthesis and biological evaluation of compounds for their anticancer and antimicrobial activities. For example, studies on 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlight the potential selectivity and effectiveness of these compounds against specific cancer cell lines (Evren et al., 2019).
Inhibition of Specific Proteins or Enzymes : The design and synthesis of derivatives to target specific proteins or enzymes related to disease pathways is a common theme. This includes the development of inhibitors for proteins such as Collapsin Response Mediator Protein 1 (CRMP 1) as a potential treatment for lung cancer (Panchal et al., 2020).
Antioxidant Properties : Research on the antioxidant properties of novel compounds, including the synthesis, modelling, and molecular docking studies, indicates the potential for these compounds to act as antioxidant agents, which could have various therapeutic implications (Hossan, 2020).
properties
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16-18-20-21(19-16)11-15(22)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFFXIPIFQUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide |
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